molecular formula C16H14Cl2O B1360524 3',5'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-31-8

3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B1360524
CAS No.: 898769-31-8
M. Wt: 293.2 g/mol
InChI Key: UTQWUVZWCQAEGM-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propiophenone moiety. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dichloro-3-(4-methylphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can result in various biological responses, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dichloro-3-(4-methylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both a methyl group and a propiophenone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWUVZWCQAEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644148
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-31-8
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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